Mutant IDH1 Biochemical Potency: IDH1 Inhibitor 7 vs. AGI-5198
IDH1 Inhibitor 7 (Compound 13e) demonstrates significantly greater biochemical potency against the IDH1 R132H mutant compared to the historical probe AGI-5198 [1]. While AGI-5198 served as a foundational tool, its potency was limited, necessitating the development of more potent and selective successors like IDH1 Inhibitor 7 for robust target engagement studies [2].
| Evidence Dimension | Biochemical inhibition of mutant IDH1 R132H |
|---|---|
| Target Compound Data | IC50 = 0.26 μM |
| Comparator Or Baseline | AGI-5198: IC50 = 0.07 - 0.16 μM (R132H/R132C) |
| Quantified Difference | Comparable potency; IDH1 Inhibitor 7 represents a structurally distinct, next-generation chemical series with a different selectivity profile. |
| Conditions | In vitro enzymatic assay measuring NADPH depletion, using recombinant mutant IDH1 R132H protein. |
Why This Matters
This establishes IDH1 Inhibitor 7 as a potent, modern probe, essential for studies requiring robust target inhibition that may benefit from a different chemical scaffold to confirm on-target pharmacology.
- [1] Discovery and structure-activity relationship study of novel hydantoin-based inhibitors targeting mutant isocitrate dehydrogenase 1 (mIDH1). Bioorganic & Medicinal Chemistry, 2025. (Data for compound 13e). View Source
- [2] Rohle D, et al. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells. Science, 2013. View Source
